3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-13(19)17-6-5-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXEZQVKPTNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the thiazolidine-2,4-dione ring under specific conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-2,4-dione Derivatives
Structural and Substituent Variations
- Target Compound : The pyrrolidine ring and 2-chlorophenyl group contribute to moderate rigidity and lipophilicity. The chlorine atom may enhance halogen bonding with biological targets.
- YPC-21440 () : Contains an imidazo[1,2-b]pyridazine moiety linked to a methylpiperazinylphenyl group. This bulkier structure likely improves kinase inhibition (e.g., Pim kinases) but may reduce oral bioavailability due to higher molecular weight (MW) and polar surface area (PSA) .
- Compound 9a (): Features a triazole-quinoline substituent.
- Compounds 5a–k (): Benzylidene-substituted derivatives with nitro groups.
Pharmacological Activity
- Acetylcholinesterase (AChE) Inhibition : Pyrrolidine-thiazolidinedione hybrids () show AChE inhibition (IC₅₀: 0.5–5 µM), suggesting the target compound may share this activity due to structural similarity .
- COX-2 Inhibition : Mannich base derivatives (e.g., 4a-b in ) exhibit COX-2 docking scores comparable to diclofenac, attributed to furan/thiophene moieties. The target compound’s chlorophenyl group may favor hydrophobic interactions with COX-2 but lacks direct evidence .
- Kinase Inhibition : YPC-21440 () demonstrates potent pan-Pim kinase inhibition (IC₅₀: <10 nM), likely due to its imidazo-pyridazine core. The target compound’s pyrrolidine group lacks this specificity .
Pharmacokinetic Properties
- Oral Bioavailability : The target compound’s pyrrolidine ring reduces rotatable bonds (≤10), and its PSA (estimated <140 Ų) aligns with Veber’s criteria for good rat bioavailability . In contrast, YPC-21440’s higher MW (~500 Da) and PSA (>140 Ų) may limit absorption .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, a compound with the CAS number 1787881-35-9, belongs to a class of thiazolidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O3S, with a molecular weight of 338.8 g/mol. The structural features include a thiazolidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O3S |
| Molecular Weight | 338.8 g/mol |
| CAS Number | 1787881-35-9 |
Anticancer Activity
Thiazolidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinones have shown activity against human cancer cell lines such as A431 and Jurkat, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidine derivatives are known to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. Studies suggest that modifications in the thiazolidine structure can enhance antimicrobial efficacy .
Antidiabetic Properties
Thiazolidinediones, a subclass of thiazolidines, are recognized for their role in managing diabetes by acting as agonists of peroxisome proliferator-activated receptors (PPARs). This mechanism improves insulin sensitivity and glucose metabolism. The specific compound's potential as an antidiabetic agent remains an area for further exploration .
Neuroprotective Effects
Emerging studies indicate that thiazolidine derivatives may exhibit neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, providing potential therapeutic benefits in conditions like depression and Parkinson's disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The nitrogen atom in the pyrrolidine ring plays a crucial role in binding interactions with various biological targets.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and glucose metabolism.
- Modulation of Signaling Pathways : By interacting with PPARs and other signaling molecules, it can influence metabolic pathways relevant to diabetes and cancer.
Case Studies and Research Findings
Recent literature highlights several case studies involving thiazolidine derivatives:
- Anticancer Study : A study published in MDPI reported that specific thiazolidinones exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazolidinones showed promising results against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Research : A review on thiazolidinones noted their potential neuroprotective effects through MAO inhibition, suggesting further investigation into their use in neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for 3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the acylation of a pyrrolidine intermediate followed by cyclization to form the thiazolidine-2,4-dione core. Key steps include:
- Acylation : Reaction of 2-(2-chlorophenyl)acetic acid with pyrrolidine derivatives using coupling agents like EDCl/HOBt or DCC.
- Cyclization : Formation of the thiazolidinedione ring via condensation with thiourea or its derivatives under acidic or basic conditions.
- Optimization : Controlled temperature (e.g., 0–5°C for acylation, reflux for cyclization) and solvent selection (e.g., dichloromethane, ethanol) improve yields. Triethylamine is often used as a base to neutralize HCl byproducts .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl carbons at ~170–180 ppm).
- IR : Identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹).
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- Melting Point : Consistency with literature values (e.g., 155–233°C for analogous thiazolidinediones) ensures purity .
Q. What are the primary biological targets and mechanisms of action for this compound?
Thiazolidinediones (TZDs) typically target peroxisome proliferator-activated receptor gamma (PPAR-γ) , modulating glucose metabolism and insulin sensitivity. Specific mechanisms include:
- PPAR-γ Activation : Binding to the receptor’s ligand-binding domain, inducing conformational changes that regulate gene expression (e.g., adiponectin upregulation).
- Anticancer Activity : Apoptosis induction via caspase-3 activation and inhibition of PI3K/Akt pathways, as observed in structurally related compounds .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Variability : Compare IC₅₀ values from standardized assays (e.g., PPAR-γ transactivation vs. glucose uptake in 3T3-L1 adipocytes).
- Structural Analogues : Substituent effects (e.g., 2-chlorophenyl vs. trifluoromethyl groups) alter receptor binding affinity. Meta-analysis of SAR studies clarifies activity trends .
Q. What methodologies are used to assess pharmacokinetic properties like oral bioavailability?
Key approaches include:
- In Silico Prediction : Computational models prioritize compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų, which correlate with rat bioavailability >30% .
- In Vitro Assays : Caco-2 cell permeability and microsomal stability (e.g., CYP450 metabolism).
- In Vivo Studies : Plasma concentration-time profiles in rodent models .
Q. How can in silico modeling predict off-target interactions or toxicity?
- Molecular Docking : Screen against databases like ChEMBL or PDB to identify unintended targets (e.g., COX-2, hERG channel).
- ADMET Profiling : Predict hepatotoxicity (e.g., BioEpisteme) or cardiotoxicity (e.g., QSAR models for hERG inhibition) .
Data Contradiction Analysis
Q. Why do some studies report potent PPAR-γ activity while others emphasize anticancer effects?
- Dose-Dependent Effects : Low concentrations may activate PPAR-γ (nanomolar range), while higher doses induce apoptosis (micromolar range).
- Cell-Type Specificity : PPAR-γ activation dominates in adipocytes, whereas anticancer activity is observed in carcinoma lines (e.g., MCF-7, HepG2) .
Q. How do substituents on the pyrrolidine or thiazolidinedione rings influence bioactivity?
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance metabolic stability and receptor binding (e.g., 2-chlorophenyl increases PPAR-γ affinity by 5-fold vs. unsubstituted phenyl).
- Steric Effects : Bulky groups (e.g., benzyl) may reduce solubility but improve target selectivity .
Methodological Recommendations
Q. What analytical techniques are critical for purity assessment and scale-up?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine-thiazolidinedione junction.
- Stability Testing : Accelerated degradation studies under heat/humidity to identify labile bonds (e.g., acetyl-pyrrolidine linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
